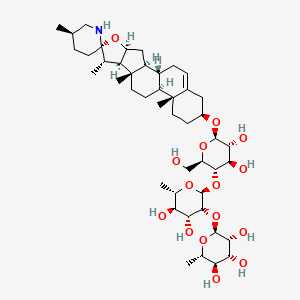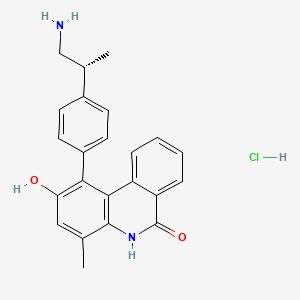
Fumarase-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fumarase-IN-1 is a chemical compound known for its inhibitory effects on fumarase, an enzyme that plays a crucial role in the tricarboxylic acid cycle Fumarase catalyzes the reversible hydration of fumarate to L-malate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fumarase-IN-1 typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Core Structure: This step involves the construction of the core structure of this compound through a series of organic reactions such as condensation, cyclization, or coupling reactions.
Functional Group Modifications: Subsequent steps involve the introduction or modification of functional groups to achieve the desired chemical properties. This may include reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch or Continuous Flow Reactors: Utilizing reactors that allow for precise control of reaction parameters such as temperature, pressure, and reaction time.
Catalysts and Reagents: Employing specific catalysts and reagents to enhance reaction efficiency and selectivity.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Fumarase-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Fumarase-IN-1 has a wide range of scientific research applications, including:
Biochemistry: Used to study the role of fumarase in the tricarboxylic acid cycle and its regulation.
Medicine: Investigated for its potential therapeutic effects in diseases related to fumarase dysfunction, such as cancer and metabolic disorders.
Molecular Biology: Utilized in research on DNA damage response and repair mechanisms.
Industrial Biotechnology: Explored for its applications in the production of L-malate and other metabolites.
Mechanism of Action
Fumarase-IN-1 exerts its effects by inhibiting the activity of fumarase. The mechanism involves:
Binding to Fumarase: this compound binds to the active site of fumarase, preventing the enzyme from catalyzing the conversion of fumarate to L-malate.
Molecular Targets: The primary target is fumarase, but the compound may also interact with other proteins involved in metabolic pathways.
Pathways Involved: Inhibition of fumarase affects the tricarboxylic acid cycle, leading to alterations in cellular metabolism and energy production.
Comparison with Similar Compounds
Fumarase-IN-1 can be compared with other fumarase inhibitors and similar compounds, such as:
Fumarase-IN-2: Another fumarase inhibitor with a different chemical structure but similar inhibitory effects.
Malonate: A competitive inhibitor of fumarase that mimics the structure of fumarate.
Oxaloacetate: A compound involved in the tricarboxylic acid cycle that can also inhibit fumarase under certain conditions.
Uniqueness
This compound is unique due to its specific binding affinity and inhibitory potency towards fumarase. Its chemical structure allows for selective inhibition, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C27H30N2O4 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
ethyl 3-[2-(methylamino)-2-oxoethyl]-2-oxo-1-[(4-phenylphenyl)methyl]-3,4,5,6-tetrahydroindole-3a-carboxylate |
InChI |
InChI=1S/C27H30N2O4/c1-3-33-26(32)27-16-8-7-11-23(27)29(25(31)22(27)17-24(30)28-2)18-19-12-14-21(15-13-19)20-9-5-4-6-10-20/h4-6,9-15,22H,3,7-8,16-18H2,1-2H3,(H,28,30) |
InChI Key |
VFGLXHHVYNTCPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCCC=C1N(C(=O)C2CC(=O)NC)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2R)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B11933655.png)


![1,5-Dihydro-3-hydroxy-4-[3-methyl-4-(phenylmethoxy)benzoyl]-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-2H-pyrrol-2-one](/img/structure/B11933674.png)
![2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperidine-1-carbonyl]pyrazol-1-yl]-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B11933678.png)
![4-ethyl-N-[4-[1-(oxan-4-yl)pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl]piperazine-1-carboxamide;hydrochloride](/img/structure/B11933686.png)

![Methyl 11,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B11933695.png)
![3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol](/img/structure/B11933704.png)
